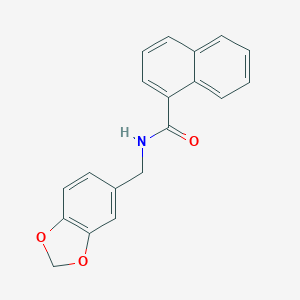![molecular formula C8H10N2O3S B344911 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid CAS No. 313660-65-0](/img/structure/B344911.png)
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocyclic compound that consists of sulfur and nitrogen . Thiazole is a versatile entity in actions and reactions and has been an important heterocycle in the world of chemistry .
Synthesis Analysis
The synthesis of thiazole-bearing compounds typically involves two steps . The first step is the synthesis of core building blocks, which are 3-[(4-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids . This is achieved by the reaction of 3-(omega-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid . The second step is the synthesis of the corresponding 3-[(4-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids amides using 1,1’-carbonyldimidazole as a coupling reagent .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Chemical Reactions Analysis
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
科学的研究の応用
Antioxidant and Anti-inflammatory Applications
A study highlighted the synthesis of benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities. Benzofused thiazole analogues have shown potential as lead molecules for therapeutic agents, including anticancer, anti-inflammatory, antioxidant, and antiviral applications. The synthesized derivatives demonstrated distinct anti-inflammatory activity and potential antioxidant activity against several reactive species, indicating their relevance as new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Synthesis and Biological Importance
Another segment of research focuses on the synthesis and biological importance of 2-(thio)ureabenzothiazoles. These compounds, which incorporate features related to "3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid," have broad biological activities. The review covered chemical aspects of these compounds as potential therapeutic agents and their mechanisms of action across a variety of pharmacological activities, highlighting their importance in medicinal chemistry (Rosales-Hernández et al., 2022).
Chemical Synthesis and Applications
Furthermore, the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, which share structural similarities with the targeted molecule, has been explored for the synthesis of various heterocyclic compounds. This research shows the compound's significance in the synthesis of heterocyclic compounds and dyes, offering insights into its versatile applications in developing new chemical entities with potential biological activities (Gomaa & Ali, 2020).
Extraction and Purification Techniques
Research on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids also provides relevant insights. This study compares efficiencies of various acid extractions, including those structurally related to "this compound," highlighting supercritical CO2 as an efficient method for carboxylic acid separation from aqueous solutions. The findings are crucial for understanding the extraction and purification processes relevant to the compound of interest (Djas & Henczka, 2018).
将来の方向性
Thiazole-bearing compounds have been the focus of medicinal chemists due to their wide range of biological activities . Therefore, it is expected that future research will continue to explore new thiazole-bearing compounds, including “3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid”, for potential therapeutic applications .
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
特性
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5-4-14-8(9-5)10-6(11)2-3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEHUORHAZEGRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B344833.png)
amine](/img/structure/B344835.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B344838.png)

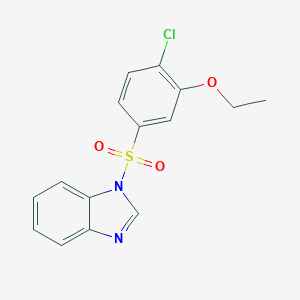
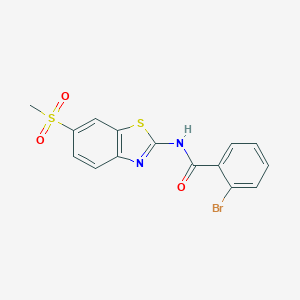
![N-[4-(3-Morpholin-4-yl-propylsulfamoyl)-phenyl]-acetamide](/img/structure/B344870.png)
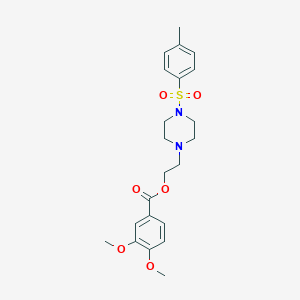

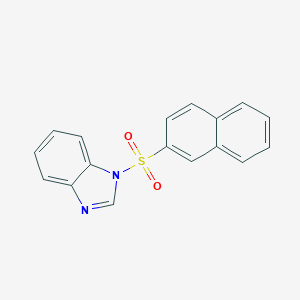
![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344879.png)
